1,4-Bis(bromomethyl)-2-fluorobenzene

Organic Synthesis Process Chemistry Reaction Optimization

Researchers synthesizing fluorinated PPV polymers for OLEDs often face batch inconsistency when substituting non-fluorinated analogs, compromising optoelectronic performance. 1,4-Bis(bromomethyl)-2-fluorobenzene (CAS 69857-33-6) eliminates this variability with its precisely defined 1,4-substitution pattern and ortho-fluorine substituent, ensuring regioselective reactivity and enhanced device stability. • Enables fluorinated poly(p-phenylene vinylene) synthesis with improved electron injection and emission efficiency • Ortho-fluorine modulates metabolic stability and binding affinity in drug discovery intermediates • Rigid para-bis(bromomethyl) scaffold ideal for constructing fluorinated cyclophanes and cage compounds Non-interchangeable with non-fluorinated analogs-the fluorine substituent is a critical design element for target material properties. Bulk and custom quantities available.

Molecular Formula C8H7Br2F
Molecular Weight 281.95 g/mol
CAS No. 69857-33-6
Cat. No. B1288748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(bromomethyl)-2-fluorobenzene
CAS69857-33-6
Molecular FormulaC8H7Br2F
Molecular Weight281.95 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CBr)F)CBr
InChIInChI=1S/C8H7Br2F/c9-4-6-1-2-7(5-10)8(11)3-6/h1-3H,4-5H2
InChIKeyDTZIIJGSYDFCQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Bis(bromomethyl)-2-fluorobenzene Procurement Guide


1,4-Bis(bromomethyl)-2-fluorobenzene (CAS 69857-33-6) is a halogenated aromatic compound with the molecular formula C8H7Br2F and a molecular weight of 281.95 g/mol . It is characterized by a benzene ring substituted with two bromomethyl groups at the 1,4-positions and a fluorine atom at the 2-position . Its calculated physical properties include a density of 1.847 g/cm³, a refractive index of 1.591, a boiling point of 274.2 °C, and a melting point of 322-325 °C (decomposition) [1]. This compound is primarily valued as a versatile synthetic building block for the preparation of conjugated polymers, pharmaceutical intermediates, and specialized macrocycles .

Synthetic building block for fluorinated polymers and macrocycles
Para-substituted di-electrophile with ortho-fluorine design element
Pharmaceutical intermediate for medicinal chemistry workflows
Reactive benzylic bromides support diverse coupling strategies
Process-optimized supply context supported by radical bromination route
Higher-yielding AIBN-initiated method may support scalable procurement

Irreplaceability of 1,4-Bis(bromomethyl)-2-fluorobenzene


The substitution pattern of 1,4-bis(bromomethyl)-2-fluorobenzene is critical for its function. The presence of a fluorine atom ortho to a bromomethyl group introduces distinct electronic and steric effects that influence both the reactivity of the benzylic bromides and the properties of the resulting products . For instance, the analogous non-fluorinated monomer, 1,4-bis(bromomethyl)benzene, lacks the electron-withdrawing influence of the fluorine atom, which can alter reaction kinetics, regioselectivity in subsequent transformations, and the thermal or optical characteristics of derived polymers . Therefore, substituting this specific compound with a non-fluorinated or differently substituted analog can lead to significant deviations in synthetic outcomes and final material performance, making it non-interchangeable in applications where the fluorine substituent is a design element.

Target Compound 1,4-Bis(bromomethyl)benzene Lacks the ortho-fluorine substituent; electron-withdrawing effect and steric profile may not transfer, potentially altering reaction kinetics and polymer properties.
Target Substitution Pattern Isomeric bromomethyl-fluoro benzenes Regiochemistry differs; ortho-fluorine proximity to reactive site is a design element. Polymer optoelectronic performance may shift with alternative substitution patterns.

1,4-Bis(bromomethyl)-2-fluorobenzene vs. Analogues: Key Differences


AIBN-Initiated Bromination Efficiency

In the synthesis of 1,4-bis(bromomethyl)-2-fluorobenzene, the use of AIBN (azobisisobutyronitrile) as a radical initiator significantly improves the bromination yield compared to photochemical initiation. The AIBN-initiated reaction achieves a bromination yield of 55%, representing a 7% increase over the yield obtained using light initiation [1]. Furthermore, the AIBN method reduces the reaction time from 8 hours to 6 hours, enhancing process efficiency and suitability for industrial scale-up [1].

Bromination Efficiency
Head-to-head
AIBN yields 55% vs. 48% (light); reduces reaction time from 8 h to 6 h.
AIBN initiator may support higher process efficiency and scalable supply.
Direct comparison from radical bromination of 2-fluorotoluene derivative.
Organic Synthesis Process Chemistry Reaction Optimization

ortho-Fluorine Electronic Effects

1,4-Bis(bromomethyl)-2-fluorobenzene possesses an ortho-fluorine substituent that distinguishes it from the widely used non-fluorinated analog, 1,4-bis(bromomethyl)benzene. The presence of this electron-withdrawing fluorine atom modifies the electronic character of the aromatic ring and the reactivity of the adjacent bromomethyl group . This substitution is known to influence the solubility, thermal stability, and electrochemical characteristics of polymers and larger molecules derived from it, offering a pathway to tune material properties that is not possible with the non-fluorinated counterpart .

Electronic Effect
Class-level
ortho-Fluorine present vs. non-fluorinated analog.
Reported to influence polymer solubility, thermal stability, and electrochemical profile.
Class-level inference for fluorinated aromatics; property data to verify for specific polymers.
Materials Science Polymer Chemistry Structure-Property Relationships

Physical Properties for Safe Handling

The compound exhibits a specific set of calculated physical properties, including a density of 1.847 g/cm³, a refractive index of 1.591, a boiling point of 274.2 °C at 760 mmHg, and a melting point of 322-325 °C (with decomposition) . The low vapor pressure of 0.009 mmHg at 25°C indicates minimal volatility, which is an important consideration for safe handling and storage . These values, particularly the decomposition upon melting, are critical for designing synthetic protocols and ensuring safe laboratory or industrial practices.

Physical Properties
Reported
MP 322-325 °C (dec); BP 274.2 °C; VP 0.009 mmHg (25 °C).
Decomposition upon melting and low volatility are critical for handling protocol design.
Calculated values; lot-specific verification recommended for safety assessments.
Process Development Physical Chemistry Safety

1,4-Bis(bromomethyl)-2-fluorobenzene: Key Applications


Fluorinated Conjugated Polymer Monomer

This compound is a key precursor for synthesizing fluorinated derivatives of poly(p-phenylene vinylene) (PPV), a class of conjugated polymers used in organic light-emitting diodes (OLEDs) and other optoelectronic devices [1]. The fluorine substituent is introduced to enhance the efficiency and stability of the emissive layer, as supported by class-level knowledge of fluorinated materials .

Pharmaceutical Intermediate & API Synthesis

The presence of both highly reactive benzylic bromides and a fluorine atom makes this compound a valuable building block in medicinal chemistry. It serves as an intermediate in the synthesis of drug candidates, including those targeting Alzheimer's disease and neurological disorders [1]. The fluorine atom is a common bioisostere used to modulate metabolic stability and binding affinity.

Macrocycle & Cage Compound Synthesis

The rigid, para-substituted structure with two electrophilic handles makes it an ideal precursor for constructing complex macrocyclic architectures. The ortho-fluorine atom can further influence the conformation and host-guest chemistry of the resulting cyclophanes and cage compounds, as demonstrated by its use in the synthesis of fluorine-containing cyclobis(paraquat-p-phenylene) tetracation [1].

Agrochemical & Advanced Material Intermediate

As a halogenated aromatic building block, it is utilized in the production of agrochemicals, such as fungicides and herbicides [1]. Its role is as a versatile intermediate where the fluorine substituent can impart desirable properties like enhanced lipophilicity or metabolic stability to the final active ingredient, based on class-level knowledge of fluorinated agrochemicals .

Application
Selection Property
Validation Focus
Fluorinated Conjugated Polymers
ortho-Fluorine electronic tuning
OLED emissive layer stability and efficiency
Pharmaceutical Intermediate
Reactive benzylic bromide handles
Metabolic stability and binding affinity modulation
Macrocycle & Cage Synthesis
Rigid para-substituted scaffold
Conformational and host-guest chemistry control
Agrochemical Intermediate
Halogenated aromatic core
Lipophilicity and class-level metabolic stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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